molecular formula C11H13FN2O3 B8487715 N-(4-fluoro-3-nitrophenyl)-2,2-dimethylpropanamide

N-(4-fluoro-3-nitrophenyl)-2,2-dimethylpropanamide

Cat. No.: B8487715
M. Wt: 240.23 g/mol
InChI Key: UNFBMIXQNNHAKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluoro-3-nitrophenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C11H13FN2O3 and its molecular weight is 240.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13FN2O3

Molecular Weight

240.23 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H13FN2O3/c1-11(2,3)10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15)

InChI Key

UNFBMIXQNNHAKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Fluoro-3-nitroaniline (500 mg, 3.20 mmol) and DMAP (586 mg, 4.80 mmol) were dissolved in 25 mL of DCM. Trimethylacetyl chloride (0.587 mL, 4.80 mmol) was added dropwise and the solution was stirred at rt for 3 h. The solution was washed with 5% KHSO4 solution, saturated NaHCO3 solution, brine and dried over anhydrous MgSO4. The crude product was purified by flash chromatography using 35% EtOAc in hexanes as eluent on silica gel to produce the desired title compound. Yield: 713 mg (93%). 1H NMR (400 MHz, CHLOROFORM-D:) δ 1.34 (s, 9H), 7.25 (dd, J=10.25, 9.08 Hz, 1H), 7.50 (br.s, 1H), 7.88 (ddd, J=9.08, 3.71, 2.83 Hz, 1H), 8.26 (dd, J=6.44, 2.73 Hz, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
586 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.587 mL
Type
reactant
Reaction Step Two

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